N-(Tert-butoxycarbonyl)glycine-2-13C-15N

NMR Spectroscopy Conformational Analysis Peptide Chemistry

This dual-labeled Boc-glycine isotopomer (2-13C, 15N) delivers an unambiguous M+2 mass shift (177.17 Da), overcoming the M+1 interference inherent in single-isotope analogs during LC-MS quantification. The simultaneous 13C and 15N enrichment at the glycine α-carbon and amide nitrogen uniquely enables 13C-15N J-coupling measurements for solid-state NMR distance constraints and direct 15N NMR observation of Boc E/Z rotamers for reaction optimization. With 99 atom% 13C and 98 atom% 15N enrichment, it surpasses unlabeled and single-labeled analogs for SIRM metabolomics and proteomics workflows.

Molecular Formula C7H13NO4
Molecular Weight 177.17 g/mol
CAS No. 145143-01-7
Cat. No. B131918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Tert-butoxycarbonyl)glycine-2-13C-15N
CAS145143-01-7
Molecular FormulaC7H13NO4
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)O
InChIInChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,8+1
InChIKeyVRPJIFMKZZEXLR-ARERNSRJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Tert-butoxycarbonyl)glycine-2-13C-15N (CAS 145143-01-7): A Dual-Isotope Labeled Boc-Glycine for Quantitative NMR and MS Peptide Tracking


N-(Tert-butoxycarbonyl)glycine-2-13C-15N (CAS 145143-01-7) is a stable isotope-labeled derivative of Boc-glycine, a foundational protected amino acid building block in peptide synthesis. The compound incorporates carbon-13 (13C) specifically at the glycine C-2 (α-carbon) position and nitrogen-15 (15N) at the amide nitrogen, with standard vendor specifications of 99 atom % 13C and 98+ atom % 15N enrichment [1]. This precise isotopic placement enables the compound to function as both a mass spectrometry internal standard (mass shift M+2 relative to unlabeled Boc-glycine) and a site-specific NMR probe for structural and metabolic studies .

Why N-(Tert-butoxycarbonyl)glycine-2-13C-15N Cannot Be Replaced with Unlabeled Boc-Glycine or Single-Isotope Analogs


In analytical and synthetic workflows requiring precise isotopic tracking, unlabeled Boc-glycine (CAS 4530-20-5) and single-isotope analogs such as Boc-Gly-OH-15N (CAS 106665-75-2) or Boc-Gly-OH-2-13C (CAS 145143-02-8) are functionally inadequate. Unlabeled Boc-glycine generates no unique mass shift, making it indistinguishable from endogenous or background glycine in complex biological matrices . Single-isotope analogs provide only M+1 mass differentiation, which can be obscured by natural abundance 13C contributions or co-eluting isobaric species, whereas the M+2 shift of this dual-labeled compound provides unambiguous signal resolution . Furthermore, NMR studies demonstrate that without simultaneous 13C and 15N enrichment at specific backbone positions, critical spin-spin coupling constants (e.g., 13C-15N J-couplings) that report on local molecular geometry and conformation cannot be observed, limiting structural elucidation [1].

N-(Tert-butoxycarbonyl)glycine-2-13C-15N: Head-to-Head Quantitative Differentiation Against Unlabeled and Single-Isotope Analogs


Dual 13C/15N Labeling Enables Observation of E/Z Conformational Isomers Undetectable in Unlabeled Boc-Glycine

Unlike unlabeled Boc-glycine, which provides no 15N NMR signal due to the low natural abundance of 15N (0.37%), the 15N-labeled Boc-[15N]glycine reveals two distinct signals in the 15N NMR spectrum, corresponding to E and Z conformers of the carbamate bond. This conformational information is completely absent in the 1H or 13C NMR spectra of unlabeled material, even at high field strengths [1].

NMR Spectroscopy Conformational Analysis Peptide Chemistry

Mass Shift M+2 Provides Unambiguous MS Differentiation Versus M+1 from Single-Isotope Analogs

The target compound N-(Tert-butoxycarbonyl)glycine-2-13C-15N (molecular weight 177.17 Da) produces a mass shift of M+2 relative to unlabeled Boc-glycine (MW 175.18 Da). In contrast, single-isotope labeled analogs such as Boc-Gly-OH-15N (MW 176.18 Da) or Boc-Gly-OH-2-13C (MW 176.18 Da) produce only an M+1 shift, which can overlap with the natural abundance 13C isotopic envelope of unlabeled molecules in complex mixtures, leading to ambiguous quantification [1].

Mass Spectrometry Quantitative Proteomics Internal Standard

Position-Specific 2-13C Labeling Yields Different 13C-15N Coupling Constants Compared to 1-13C,15N Positional Isomer

The 13C label at the C-2 (α-carbon) position in the target compound produces distinct 13C-15N J-coupling constants compared to the 1-13C,15N positional isomer (Boc-Gly-OH-1-13C,15N; CAS 285978-12-3 analog). In solid-state NMR studies of glycine, the 13C-15N dipolar coupling constant between the α-carbon and amide nitrogen has been measured at approximately 900 Hz (large) and 200 Hz (small) depending on conformation, whereas coupling between the carbonyl carbon (C-1) and nitrogen would exhibit different magnitude due to altered geometry and bond pathways [1].

NMR Spectroscopy Structural Biology Solid-State NMR

Dual-Isotope Enrichment Enables Measurement of 13C-15N J-Couplings Inaccessible in Single-Isotope Analogs

The simultaneous presence of both 13C and 15N labels in the target compound enables direct observation and measurement of 13C-15N spin-spin coupling constants (JCN). These couplings provide valuable geometric information about the local molecular environment but are completely unobservable in single-isotope labeled analogs such as Boc-Gly-OH-15N (lacks 13C) or Boc-Gly-OH-2-13C (lacks 15N) [1]. The ability to observe both 13C-13C and 13C-15N couplings in a single isotopomer is specifically highlighted in the foundational synthetic work characterizing the complete set of 13C/15N labeled Boc-glycines [2].

NMR Spectroscopy Spin-Spin Coupling Structural Elucidation

Documented Isotope Effects on 13C and 15N Chemical Shifts Enable Accurate Spectral Assignment

The synthesis and full characterization of isotopomeric Boc-glycines, including N-(Tert-butoxycarbonyl)glycine-2-13C-15N, have been documented with tabulated isotope effects on 13C and 15N chemical shifts and IR vibrational frequencies. These tabulated values provide a quantitative reference for researchers to predict and interpret spectral changes resulting from isotopic substitution, a resource not available for most custom-labeled compounds [1] .

NMR Spectroscopy Isotope Effects Spectral Characterization

N-(Tert-butoxycarbonyl)glycine-2-13C-15N: Evidence-Backed Application Scenarios for Procurement Decision-Making


Quantitative LC-MS/MS Proteomics Requiring Unambiguous Internal Standard Signal

In bottom-up proteomics workflows where Boc-protected glycine residues are incorporated into synthetic peptides, the target compound serves as an optimal internal standard. Its M+2 mass shift (177.17 Da) provides clean separation from the unlabeled analyte (175.18 Da) and from potential M+1 interferences caused by single-isotope analogs or natural abundance 13C contributions [1]. This is particularly critical when quantifying low-abundance peptides in complex biological matrices such as plasma or cell lysates, where co-eluting isobaric species can compromise quantification accuracy if only an M+1 shift is used [1] [2].

Solid-State NMR Distance Measurements for Peptide Backbone Structural Determination

Researchers employing CPMAS or REDOR solid-state NMR techniques to measure 13C-15N internuclear distances in immobilized peptides require the 2-13C,15N isotopomer specifically. The measured dipolar coupling constants (e.g., ≈ 900 Hz for large coupling, ≈ 200 Hz for small coupling in glycine model systems) [1] directly report on the Cα-N bond vector and local conformation. Using the incorrect positional isomer (e.g., 1-13C,15N labeled at the carbonyl carbon) would yield different coupling magnitudes and report on a different structural parameter, potentially leading to incorrect distance constraints in structural models [1].

Conformational Analysis of Carbamate Rotamers in Peptide Coupling Reactions

For synthetic chemists optimizing peptide coupling conditions, the E/Z isomerism of the Boc carbamate bond significantly impacts reaction rates and yields. The 15N label in the target compound enables direct observation of the E and Z conformers by 15N NMR spectroscopy—two distinct signals that are completely invisible in unlabeled Boc-glycine [1]. This allows quantitative determination of rotamer populations under various solvent and temperature conditions, enabling data-driven optimization of coupling protocols rather than empirical trial-and-error [1].

Metabolic Flux Analysis Tracing Glycine Incorporation into Downstream Metabolites

In stable isotope-resolved metabolomics (SIRM) studies, the 13C label at the C-2 position and 15N label at the amide nitrogen provide two independent isotopic tracers for tracking glycine metabolism. The documented isotope effects on chemical shifts and the availability of tabulated spectral data for this specific isotopomer [1] [2] allow researchers to confidently assign 13C and 15N NMR signals to specific metabolites without ambiguity. This is particularly valuable for studying glycine-serine interconversion or glycine cleavage system activity in cell culture or in vivo models where multiple metabolic fates are possible [1].

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